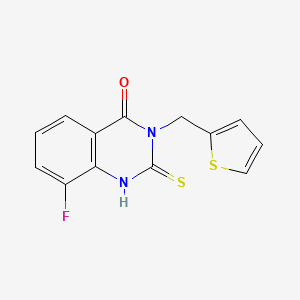![molecular formula C16H22N6 B2955430 4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2380096-60-4](/img/structure/B2955430.png)
4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Pharmaceutical Research: It is being explored for its potential use in developing new drugs for treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
Biological Studies: The compound’s ability to interact with specific molecular targets makes it valuable for studying cellular pathways and mechanisms involved in inflammation and neuroprotection.
作用机制
The mechanism of action of 4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
相似化合物的比较
Similar Compounds
4-(6-Amino-3-pyridyl)-1-Boc-piperazine: Used as an intermediate in organic synthesis.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized in the development of targeted protein degradation agents.
Uniqueness
4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine stands out due to its dual pyrimidine and piperazine structure, which contributes to its unique biological activities. Its ability to inhibit multiple pathways involved in neuroprotection and inflammation makes it a valuable compound for further research and potential therapeutic applications.
属性
IUPAC Name |
4-tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-16(2,3)13-10-15(20-12-18-13)22-8-6-21(7-9-22)14-4-5-17-11-19-14/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUSACATWXLLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(3-chlorophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2955347.png)
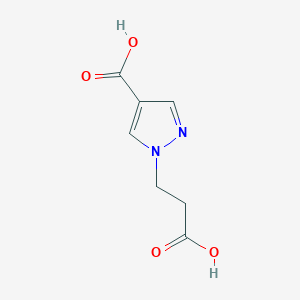
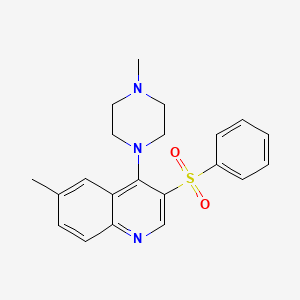
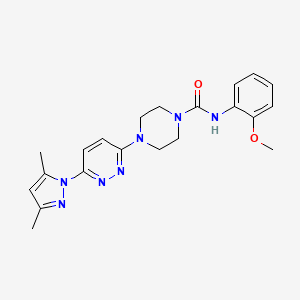
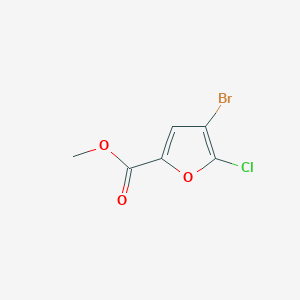
![6-ethyl 3-methyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2955352.png)
![1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2955353.png)
![3-Fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride](/img/structure/B2955355.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955358.png)
![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2955361.png)
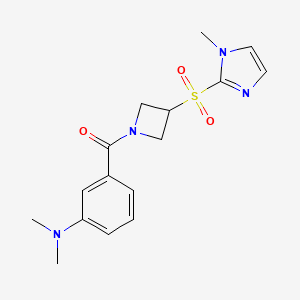
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2955365.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2955368.png)
